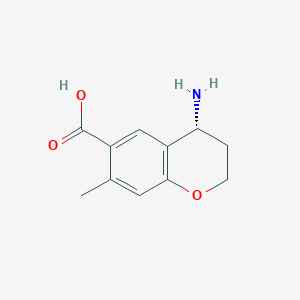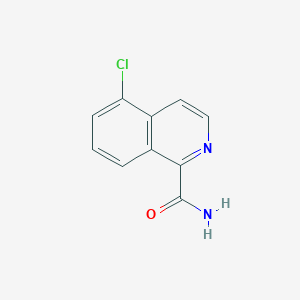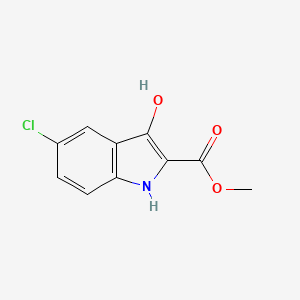![molecular formula C11H8ClN3 B12972382 4-Chloro-1-methylimidazo[1,5-a]quinoxaline](/img/structure/B12972382.png)
4-Chloro-1-methylimidazo[1,5-a]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-methylimidazo[1,5-a]quinoxaline is a heterocyclic aromatic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing an imidazole ring and a quinoxaline ring, with a chlorine atom at the 4-position and a methyl group at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methylimidazo[1,5-a]quinoxaline can be achieved through various methods. One common approach involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction is typically catalyzed by iridium and induced by visible light, leading to the formation of the desired imidazoquinoxaline product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of high-throughput methods such as microwave-assisted reactions. These methods offer advantages in terms of reaction speed and yield. For example, the condensation of ketones with ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole under microwave irradiation has been reported to produce 4,5-dihydroimidazo[1,5-a]quinoxalines efficiently .
化学反応の分析
Types of Reactions: 4-Chloro-1-methylimidazo[1,5-a]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Substitution: Various substituted imidazoquinoxalines depending on the nucleophile used.
科学的研究の応用
作用機序
The mechanism of action of 4-Chloro-1-methylimidazo[1,5-a]quinoxaline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with adenosine and benzodiazepine receptors, as well as various kinases such as SK2, PIM, and IkB.
Pathways Involved: By modulating these targets, the compound can influence various cellular processes, including apoptosis, cell proliferation, and inflammation.
類似化合物との比較
Imidazo[1,2-a]quinoxalines: These compounds share a similar fused bicyclic structure but differ in the position of the nitrogen atoms within the rings.
Imidazo[1,2-a]pyridines: These compounds have a similar imidazole ring but are fused with a pyridine ring instead of a quinoxaline ring.
Uniqueness: 4-Chloro-1-methylimidazo[1,5-a]quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H8ClN3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC名 |
4-chloro-1-methylimidazo[1,5-a]quinoxaline |
InChI |
InChI=1S/C11H8ClN3/c1-7-13-6-10-11(12)14-8-4-2-3-5-9(8)15(7)10/h2-6H,1H3 |
InChIキー |
KDYMUHFEELZYMM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2N1C3=CC=CC=C3N=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-4-[(3S)-pyrrolidinyloxy]benzamide](/img/structure/B12972315.png)
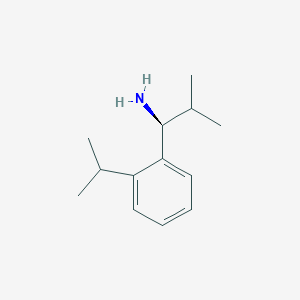



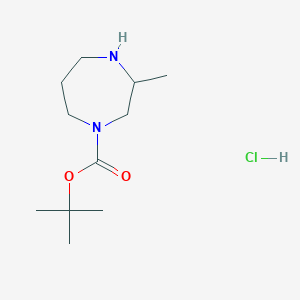
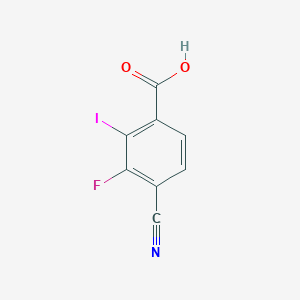
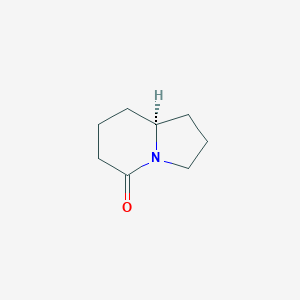

![2-(Azetidin-3-yl)-5-chloroimidazo[1,2-a]pyridine](/img/structure/B12972351.png)

